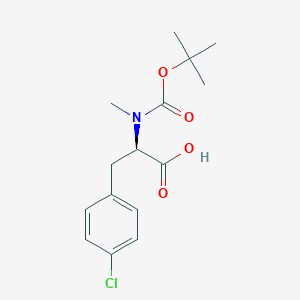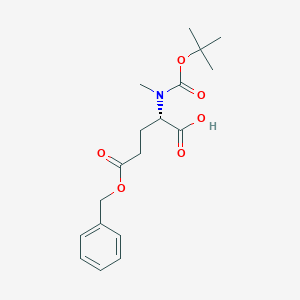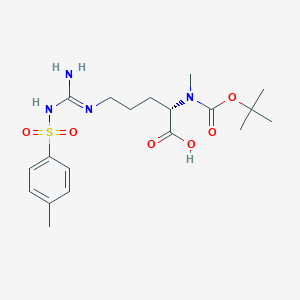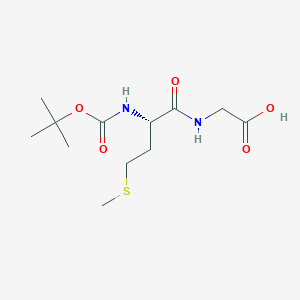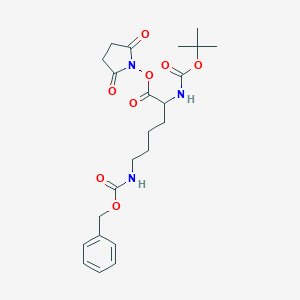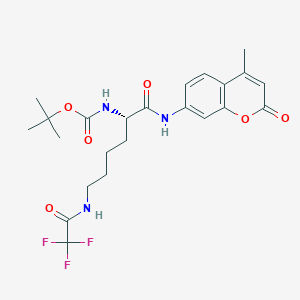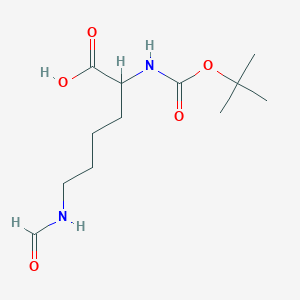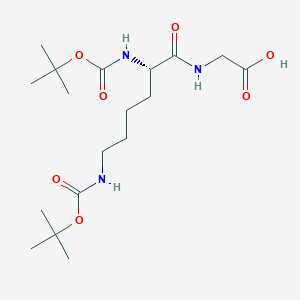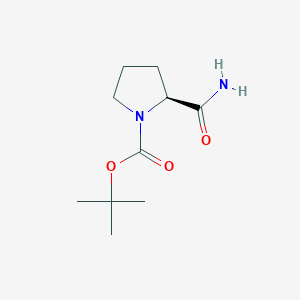
(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (R)-t-BuCPC, is an organic compound with a wide range of applications in scientific research. It is a chiral compound and is often used as a chiral building block in organic synthesis. It is a versatile compound and can be used in a variety of research applications, such as in vivo and in vitro studies, as well as biochemical and physiological studies. The purpose of
Applications De Recherche Scientifique
1-Boc-L-prolinamide: A Comprehensive Analysis of Scientific Research Applications: 1-Boc-L-prolinamide, also known as boc-l-proline amide or ®-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, is a versatile compound with several applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Organic Synthesis
1-Boc-L-prolinamide serves as a key building block in organic synthesis. It is particularly useful in the synthesis of norsecurinine-type alkaloids and isaindigotidione carboskeletons, which are important in the development of pharmaceuticals and natural products .
Catalysis
This compound is employed as an organocatalyst due to its proline-like structure. It has been used in enantioselective aldol reactions, where it facilitates the formation of chiral molecules, crucial for producing enantiomerically pure substances in medicinal chemistry .
Material Science
In material science research, 1-Boc-L-prolinamide can be used to modify the properties of materials at a molecular level, impacting their physical characteristics and potential applications .
Chemical Synthesis
It is involved in chemical synthesis processes where it may act as an intermediate or a reagent to produce various chemical compounds with desired properties .
Chromatography
Due to its unique structure, 1-Boc-L-prolinamide can be utilized in chromatography techniques to aid in the separation and analysis of complex mixtures .
Analytical Research
In analytical research, this compound can be used as a standard or reference material when analyzing the composition of chemical samples .
Pharmaceutical Development
1-Boc-L-prolinamide’s role in the development of pharmaceuticals is significant. It can be used to create novel drug compounds with potential therapeutic effects .
Industrial Scale Reactions
The compound’s stability and reactivity make it suitable for use in large-scale industrial reactions while maintaining enantioselectivity, which is vital for industrial applications .
Each application mentioned above demonstrates the versatility and importance of 1-Boc-L-prolinamide in scientific research. Its ability to contribute to various fields highlights its value as a compound in both academic and industrial settings.
MilliporeSigma - Boc-L-prolinal MilliporeSigma - 1-Boc-L-prolinamide MilliporeSigma - 1-Boc-L-prolinamide Applications Springer - N-PEGylated (L)-Prolinamide Springer - Simple and Facile L-Prolinamides Derived from Achiral Cycloalkylamines
Mécanisme D'action
Target of Action
It’s known that this compound is used in the preparation of thiazole amide peptidomimetics as an erratum inhibitor apoptosis protein antagonist .
Mode of Action
It’s known that the compound can affect some neuroreceptor systems such as gaba and ach as highly selective allosteric modulators .
Biochemical Pathways
It’s known that the compound can affect neurotransmitters such as dopamine and serotonin, which in turn regulate mood, motivation, and other cognitive functions .
Pharmacokinetics
It’s known that the compound is stable for at least 180 min of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma .
Result of Action
It’s known that these complex compounds possess specific targets on cell plasmatic membranes .
Action Environment
It’s known that the compound is a solid at room temperature and has a melting point of 104-108°c .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956599 | |
| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
35150-07-3 | |
| Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of using (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate in the development of the load-type chiral catalyst described in the research?
A1: (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, a derivative of the naturally occurring amino acid L-proline, serves as the chiral building block in the synthesis of the load-type chiral catalyst. The research highlights the use of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate modified with N-p-vinyltoluene sulfonyl group for reversible-addition fragmentation chain transfer (RAFT) polymerization. This polymerization technique allows the grafting of chiral polymer chains onto the surface of functionalized nanosilica particles. This approach leads to a catalyst that exhibits high stereoselectivity in asymmetric catalytic reactions while offering advantages like separability and recyclability [].
Q2: What are the potential advantages of this load-type chiral catalyst compared to other chiral catalysts?
A2: The research emphasizes several advantages of this specific load-type chiral catalyst:
- Separability and Recyclability: The heterogeneous nature of the catalyst, being immobilized on nanosilica particles, allows for easy separation from the reaction mixture and facilitates its reuse, leading to cost-effectiveness and reduced waste [].
- High Stereoselectivity: The proline derivative incorporated into the polymer chains acts as a chiral center, inducing chirality in the products of asymmetric reactions, a crucial aspect in pharmaceutical and fine chemical synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



